molecular formula C11H10O2 B6255640 3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one CAS No. 1823504-79-5

3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Cat. No.: B6255640
CAS No.: 1823504-79-5
M. Wt: 174.20 g/mol
InChI Key: ZLRDOPVDHCZVLV-UHFFFAOYSA-N
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Description

3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with cyclopropanone derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride
  • 3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine

Uniqueness

3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1823504-79-5

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

spiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H10O2/c12-9-7-11(5-6-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2

InChI Key

ZLRDOPVDHCZVLV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=CC=CC=C3O2

Purity

95

Origin of Product

United States

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